2-[5-(3-Fluoro-4-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine
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Overview
Description
2-[5-(3-Fluoro-4-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a fluorinated methoxybenzenesulfonyl group attached to an octahydropyrrolo[3,4-c]pyrrole ring system, which is further connected to a pyrimidine moiety. The structural complexity and the presence of diverse functional groups make this compound an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-Fluoro-4-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine typically involves multiple steps, starting from commercially available precursors. One common approach involves the initial preparation of 3-fluoro-4-methoxybenzenesulfonyl chloride, which is then reacted with an appropriate amine to form the sulfonamide intermediate. This intermediate is subsequently cyclized under specific conditions to form the octahydropyrrolo[3,4-c]pyrrole ring system. The final step involves the coupling of this ring system with a pyrimidine derivative under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the synthesis process. The choice of solvents, temperature, and pressure conditions are critical factors that can significantly impact the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-Fluoro-4-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the sulfonyl group can produce sulfides or thiols .
Scientific Research Applications
2-[5-(3-Fluoro-4-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 2-[5-(3-Fluoro-4-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The fluorinated methoxybenzenesulfonyl group is particularly important for its binding affinity and specificity, while the pyrimidine moiety can interact with nucleic acids or proteins, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxybenzenesulfonyl chloride: A precursor used in the synthesis of the target compound.
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Another sulfonyl chloride derivative with similar reactivity.
3-Methoxybenzenesulfonyl chloride: A related compound with a methoxy group but lacking the fluorine atom
Uniqueness
2-[5-(3-Fluoro-4-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorinated methoxybenzenesulfonyl group enhances its reactivity and binding affinity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C17H19FN4O3S |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)sulfonyl-2-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C17H19FN4O3S/c1-25-16-4-3-14(7-15(16)18)26(23,24)22-10-12-8-21(9-13(12)11-22)17-19-5-2-6-20-17/h2-7,12-13H,8-11H2,1H3 |
InChI Key |
XGCJTKNPIIHINC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC3CN(CC3C2)C4=NC=CC=N4)F |
Origin of Product |
United States |
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